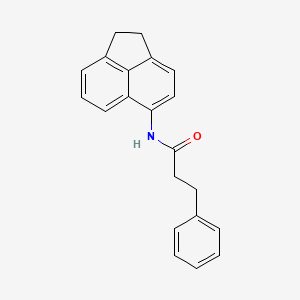![molecular formula C20H17N3O2 B4739549 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4739549.png)
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone
描述
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also referred to as EIQ or EIQ-3.
作用机制
The mechanism of action of EIQ-3 involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Additionally, EIQ-3 has been found to inhibit the activity of protein kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
EIQ-3 has been found to exhibit various biochemical and physiological effects. It has been found to induce cell death in cancer cells by inhibiting the activity of topoisomerase II. Additionally, EIQ-3 has been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using EIQ-3 in lab experiments is its high potency and selectivity towards specific enzymes and proteins. Additionally, EIQ-3 has been found to exhibit low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, one of the limitations of using EIQ-3 in lab experiments is its low solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research on EIQ-3. One of the potential applications of EIQ-3 is in the treatment of Alzheimer's disease. It has been found to exhibit neuroprotective properties and can potentially prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, EIQ-3 can potentially be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity towards normal cells.
Conclusion:
In conclusion, EIQ-3 is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. EIQ-3 exhibits high potency and selectivity towards specific enzymes and proteins, making it a promising candidate for therapeutic applications. However, further research is needed to fully understand the potential of EIQ-3 in various diseases and to overcome its limitations.
科学研究应用
EIQ-3 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.
属性
IUPAC Name |
3-[2-(1-ethylindol-3-yl)-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-22-11-16(14-7-4-6-10-18(14)22)19(24)12-23-13-21-17-9-5-3-8-15(17)20(23)25/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPCTDPJZSZZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4739467.png)
![methyl 1-cyclopropyl-7-(2,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4739478.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739482.png)
![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4739495.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B4739513.png)
![methyl 5-ethyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4739517.png)

![3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4739539.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4739542.png)
![ethyl 4-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4739544.png)

![N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-furamide](/img/structure/B4739557.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4739558.png)
![N-(3,4-dimethylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4739560.png)